5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide
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Overview
Description
5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide is a complex organic compound that features a unique structure combining a sulfonamide group with a cyclopenta[c]pyridazine and azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyridazine core, which is then functionalized to introduce the azetidine and sulfonamide groups. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Exploration of its properties as a building block for advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]-2-pyrimidinamine: Shares a similar core structure but differs in the functional groups attached.
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another compound with a cyclopenta ring, used in different applications.
Uniqueness
The uniqueness of 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H21ClN4O2S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-6-7-14(19)9-17(12)26(24,25)22(2)15-10-23(11-15)18-8-13-4-3-5-16(13)20-21-18/h6-9,15H,3-5,10-11H2,1-2H3 |
InChI Key |
HNFHCRJJDJQBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3 |
Origin of Product |
United States |
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